Warangalone
Overview
Description
Warangalone is an isoflavone compound extracted from the fruit of the plant Cudrania tricuspidata. It is known for its significant biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties . The compound has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Warangalone can be synthesized through various chemical reactions involving the precursor compounds. One common method involves the use of a thin film hydration technique to prepare this compound-loaded thermosensitive liposomes . This method involves the following steps:
- Dissolving this compound in an organic solvent.
- Evaporating the solvent to form a thin film.
- Hydrating the film with an aqueous solution to form liposomes.
- Characterizing the liposomes using techniques such as transmission electron microscopy and dynamic light scattering.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the Cudrania tricuspidata fruit. The extraction process includes:
- Harvesting and drying the fruit.
- Grinding the dried fruit into a fine powder.
- Using solvents such as ethanol or methanol to extract this compound.
- Purifying the extract through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions: Warangalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Reduced forms of this compound with altered biological activities.
Substitution: this compound derivatives with different functional groups.
Scientific Research Applications
Warangalone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential as an anti-cancer agent, particularly in breast cancer and cervical cancer
Mechanism of Action
Warangalone exerts its effects through several mechanisms:
Mitochondrial Apoptosis: this compound induces apoptosis in cancer cells by increasing the generation of reactive oxygen species, leading to mitochondrial damage and decreased mitochondrial membrane potential. This triggers the activation of the BAX/BCL-2 pathway and caspase-3 cleavage, resulting in cell death.
Inhibition of Protein Kinases: this compound inhibits cyclic AMP-dependent protein kinase catalytic subunit, which plays a role in various cellular processes.
Mitophagy Activation: this compound activates mitophagy through the upregulation of PINK1 and Parkin expression, leading to the removal of damaged mitochondria.
Comparison with Similar Compounds
Warangalone is unique among isoflavones due to its specific biological activities and molecular structure. Similar compounds include:
Genistein: Another isoflavone with anti-cancer properties, but with different molecular targets and pathways.
Daidzein: An isoflavone with estrogenic activity, used in hormone replacement therapy.
Alpinumisoflavone: Known for its anti-inflammatory and anti-cancer activities, similar to this compound.
This compound stands out due to its ability to induce mitochondrial apoptosis and inhibit protein kinases, making it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,26-27H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOPAZIUPORIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196193 | |
Record name | Warangalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4449-55-2 | |
Record name | Warangalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4449-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Warangalone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Warangalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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